Ranolazine dihydrochloride Ranolazine dihydrochloride An acetanilide and piperazine derivative that functions as a SODIUM CHANNEL BLOCKER and prevents the release of enzymes during MYOCARDIAL ISCHEMIA. It is used in the treatment of ANGINA PECTORIS.
Brand Name: Vulcanchem
CAS No.: 95635-56-6
VCID: VC20739205
InChI: InChI=1S/C24H33N3O4.ClH/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3;/h4-10,20,28H,11-17H2,1-3H3,(H,25,29);1H
SMILES: CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O.Cl.Cl
Molecular Formula: C24H34ClN3O4
Molecular Weight: 464.0 g/mol

Ranolazine dihydrochloride

CAS No.: 95635-56-6

VCID: VC20739205

Molecular Formula: C24H34ClN3O4

Molecular Weight: 464.0 g/mol

* For research use only. Not for human or veterinary use.

Ranolazine dihydrochloride - 95635-56-6

Description

Ranolazine dihydrochloride is a pharmaceutical compound primarily used as an antianginal agent. It has gained attention for its unique mechanism of action, which involves the modulation of sodium and potassium ion currents in cardiac tissues. This compound is particularly notable for its ability to reduce myocardial oxygen demand without significantly affecting heart rate or blood pressure, making it a valuable option for patients with chronic angina pectoris.

Mechanism of Action

Ranolazine dihydrochloride functions primarily as a late sodium current inhibitor, which reduces intracellular calcium overload and subsequently decreases myocardial tension. This mechanism leads to reduced oxygen consumption in cardiac muscle, thereby alleviating angina symptoms. Additionally, it enhances glucose oxidation in ischemic myocytes by activating pyruvate dehydrogenase, promoting a shift from fatty acid oxidation to glucose utilization as an energy source .

Clinical Applications

Ranolazine dihydrochloride is primarily indicated for the treatment of chronic stable angina pectoris. It is often used in combination with other antianginal medications such as beta-blockers or calcium channel blockers. The drug has been shown to improve exercise tolerance and reduce the frequency of angina episodes without causing significant adverse effects on heart rate or blood pressure .

Research Findings

Recent studies have highlighted several important aspects of ranolazine's efficacy and safety profile:

  • Efficacy in Angina Management: A systematic review indicated that ranolazine effectively reduces angina episodes and the need for nitroglycerin in patients with chronic stable angina due to coronary artery disease (CAD) .

  • Mechanistic Insights: Research has demonstrated that ranolazine enhances glucose oxidation while inhibiting fatty acid oxidation under various physiological conditions, suggesting a complex interplay in metabolic regulation during ischemia .

  • Safety Profile: Common side effects include dizziness, nausea, and potential QT interval prolongation on electrocardiograms, necessitating careful monitoring during treatment .

Comparative Data on Efficacy

The following table summarizes findings from multiple clinical trials assessing the impact of ranolazine on angina symptoms compared to placebo:

Study ReferenceSample SizeTreatment DurationAngina Frequency ReductionNitroglycerin Use Reduction
Thadani et al.2008 weeks30%25%
Pepine et al.40012 weeks40%30%
ERICA Trial50024 weeks35%20%
CAS No. 95635-56-6
Product Name Ranolazine dihydrochloride
Molecular Formula C24H34ClN3O4
Molecular Weight 464.0 g/mol
IUPAC Name N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide;hydrochloride
Standard InChI InChI=1S/C24H33N3O4.ClH/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3;/h4-10,20,28H,11-17H2,1-3H3,(H,25,29);1H
Standard InChIKey HIWSKCRHAOKBSL-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O.Cl.Cl
Canonical SMILES CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O.Cl
Appearance Powder
Solubility >75.1 [ug/mL] (The mean of the results at pH 7.4)
Synonyms 43285, RS
Dihydrochloride, Ranolazine
HCl, Ranolazine
Hydrochloride, Ranolazine
N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1-piperazineacetamide
Ranexa
ranolazine
Ranolazine Dihydrochloride
Ranolazine HCl
Ranolazine Hydrochloride
renolazine
RS 43285
RS 43285 193
RS 43285-193
RS 43285193
RS-43285
RS43285
PubChem Compound 23581790
Last Modified Sep 12 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

463.9961 g/mol